molecular formula C11H24N2O B3121791 (1E)-2-(heptylamino)-2-methylpropanal oxime CAS No. 293761-29-2

(1E)-2-(heptylamino)-2-methylpropanal oxime

Cat. No.: B3121791
CAS No.: 293761-29-2
M. Wt: 200.32 g/mol
InChI Key: YYBCRELLTLWQPF-JLHYYAGUSA-N
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Description

(1E)-2-(Heptylamino)-2-methylpropanal oxime: is an organic compound with the molecular formula C11H24N2O and a molecular weight of 200.32 g/mol . This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group derived from hydroxylamine. The compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of (1E)-2-(heptylamino)-2-methylpropanal oxime typically involves the reaction of 2-(heptylamino)-2-methylpropanal with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

(1E)-2-(Heptylamino)-2-methylpropanal oxime: undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1E)-2-(Heptylamino)-2-methylpropanal oxime: is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of (1E)-2-(heptylamino)-2-methylpropanal oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. This interaction can lead to changes in the biochemical pathways and cellular processes .

Comparison with Similar Compounds

(1E)-2-(Heptylamino)-2-methylpropanal oxime: can be compared with other similar compounds, such as:

  • (1E)-2-(Hexylamino)-2-methylpropanal oxime
  • (1E)-2-(Octylamino)-2-methylpropanal oxime
  • (1E)-2-(Decylamino)-2-methylpropanal oxime

These compounds share similar structural features but differ in the length of the alkyl chain attached to the amino group. The unique properties of This compound arise from the specific length of its heptyl chain, which can influence its solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

(NE)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-4-5-6-7-8-9-12-11(2,3)10-13-14/h10,12,14H,4-9H2,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBCRELLTLWQPF-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(C)(C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCNC(C)(C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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